molecular formula C18H13ClF2N2OS B2627019 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide CAS No. 1421465-47-5

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide

Cat. No. B2627019
M. Wt: 378.82
InChI Key: MLJUATNNFYNIDZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Environmental Impact and Behavior

Parabens, including derivatives similar in structure to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide, are widely used as preservatives in various consumer products and have been detected in aquatic environments. These compounds can act as weak endocrine disrupters, and their occurrence, fate, and behavior in water bodies have been subjects of study. Despite wastewater treatments that effectively reduce their concentrations, parabens remain detectable in effluents and surface waters, indicating continuous environmental release. The presence of chlorinated parabens, which are more stable and could be more harmful, has also been reported, highlighting the need for further research on their impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicity and Environmental Persistence of Chlorophenols

Chlorophenols, which share some structural similarities with the compound , are known for their moderate toxicity to both mammalian and aquatic life. Their environmental persistence varies based on the presence of specific microflora capable of biodegradation. These compounds are recognized for their strong organoleptic effects, suggesting that related compounds like N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide could also exhibit significant environmental and toxicological behaviors (Krijgsheld & Gen, 1986).

Synthetic Applications in Medicinal Chemistry

Developments in the synthesis of antithrombotic drugs, such as (S)-clopidogrel, showcase the potential for complex molecules, including N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide, in pharmaceutical research. These synthetic methodologies emphasize the importance of specific structural moieties for biological activity, underlining the relevance of detailed chemical synthesis studies in the development of new therapeutic agents (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

Enzymatic Degradation of Persistent Organic Pollutants

The role of enzymes in the degradation of persistent organic pollutants, which could include compounds similar to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide, is critical in environmental remediation efforts. The use of specific enzymes, in conjunction with redox mediators, has shown promise in breaking down recalcitrant compounds, enhancing the efficiency and range of substrate degradation in wastewater treatment processes (Husain & Husain, 2007).

Safety And Hazards

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Future Directions

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For a specific compound, these details would be gathered from various sources such as scientific literature, databases, and safety data sheets. Please note that not all compounds will have extensive information available, particularly if they are not widely studied. If you have a different compound or a more specific question about this one, feel free to ask!


properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2OS/c1-10-15(25-18(23-10)11-5-2-3-6-12(11)19)9-22-17(24)16-13(20)7-4-8-14(16)21/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJUATNNFYNIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide

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